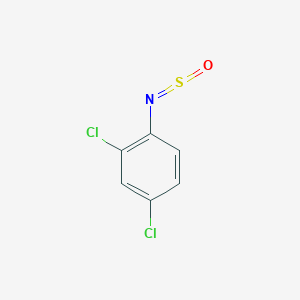

2,4-Dichloro-1-(sulfinylamino)benzene

Descripción

2,4-Dichloro-1-(sulfinylamino)benzene (molecular formula: C₆H₄ClNOS) is a chlorinated aromatic compound featuring a sulfinylamino (-N=S=O) functional group at the 1-position and chlorine substituents at the 2- and 4-positions of the benzene ring. Its SMILES notation is C1=CC(=CC=C1N=S=O)Cl, and its InChIKey is GTKDDSPQJMLGOM-UHFFFAOYSA-N . The sulfinylamino group confers unique reactivity, particularly in nucleophilic and electrophilic substitution reactions, while the chlorine substituents enhance electron-withdrawing effects, influencing stability and environmental persistence.

Propiedades

IUPAC Name |

2,4-dichloro-1-(sulfinylamino)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NOS/c7-4-1-2-6(9-11-10)5(8)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVDLEDRUFFYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=S=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2,4-Dichloro-1-(sulfinylamino)benzene is a compound of interest in various fields, including medicinal chemistry and environmental science. Its biological activity has been studied for potential applications in drug development and understanding its toxicological effects. This article details the compound's biological activity, including mechanisms of action, toxicity, and relevant case studies.

- IUPAC Name : 2,4-Dichloro-1-(sulfinylamino)benzene

- Molecular Formula : C7H6Cl2NOS

- CAS Number : 21250-19-1

The biological activity of 2,4-Dichloro-1-(sulfinylamino)benzene is primarily attributed to its ability to interact with various biological targets. The sulfinylamino group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in enzyme activity and receptor signaling pathways.

Biological Activity Overview

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that 2,4-Dichloro-1-(sulfinylamino)benzene possesses antimicrobial properties against various bacteria and fungi. Its mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. It has shown efficacy in vitro against several cancer cell lines.

- Toxicity : The compound's toxicity profile reveals significant concerns. Chronic exposure has been linked to hepatotoxicity and carcinogenic effects in animal models. Notably, studies indicate a dose-dependent increase in liver tumors in rodents exposed to high concentrations over prolonged periods .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial activity of 2,4-Dichloro-1-(sulfinylamino)benzene against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antibacterial properties.

Case Study 2: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 2,4-Dichloro-1-(sulfinylamino)benzene led to a significant reduction in cell viability (up to 70% at 50 µM concentration). Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release into the cytosol.

Case Study 3: Toxicological Assessment

A chronic toxicity study conducted on male and female mice reported a significant increase in hepatocellular adenomas at doses exceeding 3000 ppm. The study highlighted that prolonged exposure resulted in decreased survival rates and increased body weight loss compared to control groups .

Toxicological Data Summary

| Study Type | Organism | Dose (ppm) | Observed Effects |

|---|---|---|---|

| Chronic Toxicity | Mice | 3000 | Increased incidence of liver tumors |

| Antimicrobial Efficacy | Bacterial Strains | 32 - 16 | Inhibition of bacterial growth |

| Anticancer Activity | MCF-7 Cells | 50 µM | Induction of apoptosis |

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following table summarizes structural analogs of 2,4-dichloro-1-(sulfinylamino)benzene, highlighting substituents, functional groups, and physical properties:

Key Observations :

- Substituent Effects : Replacement of chlorine with methyl groups (e.g., 2,4-dimethyl analog) reduces molecular weight and polarity, likely lowering boiling points compared to chlorinated derivatives .

- Functional Group Impact: Sulfonyl (-SO₂-) groups (e.g., in 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene) increase molecular weight and stability compared to sulfinylamino (-N=S=O) analogs .

- Regulatory Status: Nitrofen, a phenoxy derivative with a nitro group, was banned due to carcinogenicity and reproductive toxicity, underscoring the risks of nitro-aromatic substituents .

Toxicity and Regulatory Considerations

- Nitrofen: Classified as a Category 2 carcinogen and reproductive toxin, nitrofen’s ban highlights the hazards of combining chlorinated aromatic cores with nitro groups .

- Sulfinylamino vs. Sulfonyl Derivatives: Sulfinamides (-N=S=O) are generally less stable than sulfonamides (-SO₂-NR₂), which may influence the toxicity and handling requirements of 2,4-dichloro-1-(sulfinylamino)benzene compared to its sulfonyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.